molecular formula C9H14N2O B2413908 1-(4-Prop-2-ynylpiperazin-1-yl)ethanone CAS No. 869015-26-9

1-(4-Prop-2-ynylpiperazin-1-yl)ethanone

Cat. No.: B2413908
CAS No.: 869015-26-9
M. Wt: 166.224
InChI Key: IUAFKLWCODTXIO-UHFFFAOYSA-N
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Description

“1-(4-Prop-2-ynylpiperazin-1-yl)ethanone” is a compound that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The prop-2-ynyl group attached to the piperazine ring could potentially make this compound reactive, as alkynes are known to participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a piperazine ring with a prop-2-ynyl group and an ethanone group attached. The presence of the alkyne group (prop-2-ynyl) and the carbonyl group (from ethanone) could have significant effects on the compound’s reactivity .


Physical and Chemical Properties Analysis

Without specific data, I can only speculate on the properties of “this compound”. The presence of the polar carbonyl group could impart some degree of polarity to the molecule, affecting its solubility in different solvents. The alkyne group could potentially make the compound more reactive .

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-(4-Prop-2-ynylpiperazin-1-yl)ethanone, and related derivatives, are prominently involved in the field of medicinal chemistry, particularly in the synthesis of novel compounds with potential pharmacological properties. For instance, novel derivatives like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives have been synthesized and demonstrated potential as antimicrobial agents, showing potency comparable or even superior to conventional medications (Zaidi et al., 2021).

Advanced Synthetic Methods

The compound also plays a role in advanced synthetic methods. A study highlighted the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, starting from compounds structurally similar to this compound. These synthetic routes offer pathways to novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, indicating the compound's role in developing complex heterocyclic structures (Darweesh et al., 2016).

Biological and Pharmacological Research

In the realm of biological and pharmacological research, derivatives of this compound have been explored for various applications. For instance, certain derivatives have been synthesized and characterized for their cytotoxic studies and binding interactions with human serum albumin, indicating potential for further biological applications (Govindhan et al., 2017).

Pharmacokinetics and Drug Metabolism

Understanding the metabolic pathways and pharmacokinetics of pharmaceutical compounds is crucial. A study on a potent kinesin spindle protein inhibitor structurally related to this compound revealed insights into the stereospecific reduction of the compound in human tissues, implicating specific enzymes responsible for its metabolic interconversion. This type of research is vital for drug development and safety assessment (Li et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing piperazine rings exhibit their effects through interactions with neurotransmitter receptors in the nervous system .

Safety and Hazards

The safety and hazards associated with “1-(4-Prop-2-ynylpiperazin-1-yl)ethanone” would depend on various factors including its reactivity, toxicity, and potential uses. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on “1-(4-Prop-2-ynylpiperazin-1-yl)ethanone” would likely depend on the results of initial studies investigating its properties and potential uses. If the compound exhibits promising activity in preliminary tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

1-(4-prop-2-ynylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h1H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAFKLWCODTXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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